7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4-dione core substituted at the 3-position with a 3-methoxyphenyl group and at the 7-position with a 1,2,4-oxadiazole ring bearing a 1,3-benzodioxole moiety. Such hybrid structures are often explored for their synergistic effects, combining the stability of heterocycles with functional group diversity .
Properties
CAS No. |
1357873-27-8 |
|---|---|
Molecular Formula |
C24H16N4O6 |
Molecular Weight |
456.414 |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16N4O6/c1-31-16-4-2-3-15(11-16)28-23(29)17-7-5-14(9-18(17)25-24(28)30)22-26-21(27-34-22)13-6-8-19-20(10-13)33-12-32-19/h2-11H,12H2,1H3,(H,25,30) |
InChI Key |
MTCBYCFCCMCICQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzodioxole moiety
- Oxadiazole ring
- Quinazoline core
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O5 |
| Molecular Weight | 420.425 g/mol |
| IUPAC Name | 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4-dione |
| CAS Number | 1207051-26-0 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodioxole Moiety : Reaction of catechol with methylene chloride in the presence of a base.
- Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate with a carboxylic acid derivative.
- Quinazoline Core Construction : Condensation of anthranilic acid with an aldehyde followed by cyclization.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures display significant anticancer properties. For instance:
- A related compound demonstrated potent inhibition of c-Src and Abl kinases, which are critical in cancer progression. This suggests that the quinazoline core may play a role in targeting these pathways effectively .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes involved in disease pathways:
- Cholinesterase Inhibition : Some derivatives have shown promising results against butyrylcholinesterase (BChE), indicating potential applications in neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. Related compounds have shown moderate to significant antibacterial and antifungal activities .
The proposed mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : By selectively inhibiting specific kinases like c-Src and Abl, it disrupts signaling pathways essential for tumor growth and survival.
- Enzyme Interaction : The ability to inhibit cholinesterase enzymes suggests potential neuroprotective effects.
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
- In Vivo Tumor Growth Inhibition : A study demonstrated that a similar quinazoline derivative significantly reduced tumor size in xenograft models of pancreatic cancer .
- Neuroprotective Effects : Research indicated that compounds with similar structures could improve cognitive function in animal models by inhibiting cholinesterase activity .
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula: C19H14N4O5
- Molecular Weight: 366.34 g/mol
The structure of the compound features a quinazoline core fused with an oxadiazole and a benzodioxole moiety, which contributes to its biological activity.
Key Structural Features
- The presence of a benzodioxole ring, known for its role in enhancing bioactivity.
- The oxadiazole unit is often associated with antimicrobial and anti-inflammatory properties.
- The quinazoline scaffold is recognized for its anticancer potential.
Anticancer Activity
Research has indicated that compounds similar to 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione exhibit significant anticancer properties. Studies have shown that such compounds can inhibit tumor growth through various mechanisms:
- Inhibition of Kinases: Quinazoline derivatives are known to inhibit receptor tyrosine kinases involved in cancer progression.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Anti-inflammatory Properties
The inclusion of the oxadiazole moiety suggests potential anti-inflammatory effects. Compounds with similar structures have been studied for their ability to:
- Reduce inflammatory cytokine production.
- Inhibit pathways such as NF-kB that are critical in inflammatory responses.
Antimicrobial Activity
The benzodioxole component is associated with antimicrobial properties. Preliminary studies suggest that this compound could be effective against various bacterial strains and fungi, making it a candidate for further exploration in the development of new antibiotics.
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, derivatives of quinazoline were screened for anticancer activity against several cancer cell lines. The findings indicated that certain substitutions at the 3-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on oxadiazole derivatives demonstrated their ability to inhibit the COX enzyme pathways, leading to reduced prostaglandin synthesis. This suggests a mechanism by which the compound could alleviate symptoms associated with chronic inflammatory diseases .
Case Study 3: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various benzodioxole-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to the target compound showed promising activity against resistant strains of Staphylococcus aureus .
Comparison with Similar Compounds
Research Findings and Implications
Q & A
Q. What are the key synthetic pathways for synthesizing this quinazoline-oxadiazole hybrid compound?
The synthesis typically involves multi-step reactions:
- Quinazoline Core Formation : Start with anthranilic acid derivatives or substituted quinazolinones, using cyclocondensation with urea or thiourea under acidic conditions .
- Oxadiazole Moiety Introduction : React with hydroxylamine or carbodiimide derivatives to form the 1,2,4-oxadiazole ring. For example, coupling a benzodioxolyl amidoxime with a quinazolinone carbonyl group via cyclization in solvents like DMF or DMSO, often catalyzed by NaH or K₂CO₃ .
- Purification : Use recrystallization (ethanol/methanol) or column chromatography for isolation. Monitor via TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and connectivity of the quinazoline, oxadiazole, and benzodioxole groups .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹ for quinazoline-dione) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare to normal cells (e.g., HEK293) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction Path Search : Use density functional theory (DFT) to model cyclization steps and identify transition states. Tools like Gaussian or ORCA are standard .
- Molecular Docking : Screen against targets (e.g., bacterial DNA gyrase or human topoisomerase II) to prioritize derivatives with higher binding affinity .
- Machine Learning : Train models on existing quinazoline/oxadiazole datasets to predict reaction yields or biological activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Confirm antimicrobial activity with time-kill kinetics or biofilm inhibition assays if MIC results conflict .
- Metabolic Stability Tests : Use liver microsomes to assess if low activity in vivo stems from rapid metabolism .
- SAR Analysis : Systematically modify substituents (e.g., methoxy vs. halogen groups) to isolate structural drivers of activity .
Q. How can reaction conditions be tailored to improve yield and scalability?
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
- Catalyst Screening : Test Pd/Cu catalysts for Ullmann-type couplings to reduce side products .
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to improve safety and reproducibility .
Q. What approaches validate the compound’s mechanism of action in complex biological systems?
- Proteomics : Perform pull-down assays with biotinylated derivatives to identify binding partners in bacterial lysates .
- CRISPR-Cas9 Knockout : Delete putative targets (e.g., gyrB) in microbial models to confirm resistance mechanisms .
- In Vivo Imaging : Use fluorescently tagged analogs to track tissue distribution in animal models .
Methodological Considerations
- Contradictory Data : Cross-validate using multiple techniques (e.g., NMR + X-ray) to confirm structural assignments .
- Scalability : Pilot reactions at >1 mmol scale to identify bottlenecks (e.g., intermediate stability) .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing before advancing to animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
